![molecular formula C19H19NO3 B2923948 7-Methyl-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione CAS No. 620932-21-0](/img/structure/B2923948.png)
7-Methyl-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione, also known as GW0742, is a synthetic drug compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. PPARs are nuclear hormone receptors that regulate gene expression and play a significant role in various biological processes, including lipid metabolism, inflammation, and glucose homeostasis. GW0742 has been extensively studied for its potential applications in scientific research, particularly in the fields of cardiovascular disease, diabetes, and cancer.
Aplicaciones Científicas De Investigación
Bioactivation and Sensitivity in Cell Lines
7-Methyl-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione, through studies on related compounds, has shown relevance in the context of bioactivation mechanisms within various cell lines, including human and rodent leukemias/lymphomas and solid tumors. Research indicates a significant relationship between enzyme activity, specifically DT-diaphorase, and chemosensitivity, suggesting that cells rich in this enzyme may exhibit heightened sensitivity to certain compounds. However, the transition from in vitro to in vivo conditions reveals a decrease in enzyme activity, pointing towards the complex dynamics of drug bioactivation in living organisms and the potential for optimization in therapeutic applications (Collard et al., 1995).
Pharmacological Role of DT-Diaphorase
Further exploration into the pharmacological landscape has identified DT-diaphorase as a pivotal player in the activation of bioreductive alkylating agents, underlining its role in enhancing the cytotoxic potency of such compounds. This enzyme-centric approach provides a roadmap for the development of drugs designed to leverage the unique metabolic environments of tumor cells, potentially offering a pathway to more effective cancer treatments (Smitskamp-Wilms et al., 1996).
Synthetic Pathways and Analogues
Research on the synthetic manipulation of indole derivatives has yielded insights into the creation of polycyclic meridianin analogues, showcasing the versatility of indole-based compounds in the synthesis of complex molecular architectures. Such advancements hint at the potential for developing novel therapeutic agents with enhanced pharmacological profiles (Časar et al., 2005).
Isatins in Organic Synthesis and Biological Modulation
Isatins, including compounds structurally related to 7-Methyl-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione, serve as foundational substrates for the synthesis of a wide array of heterocyclic compounds. Their presence in mammalian tissues and role as modulators of biochemical processes underscore their significance in both the synthesis of therapeutic drugs and the broader context of biological research (Garden & Pinto, 2001).
Corrosion Inhibition and Antibacterial Properties
Investigations into indole-2,3-dione derivatives have uncovered their potential in applications beyond pharmacology, including as corrosion inhibitors and antibacterial agents. This multifaceted utility illustrates the broad applicability of indole derivatives in addressing diverse scientific challenges, from materials science to microbiology (Miao, 2014).
Propiedades
IUPAC Name |
7-methyl-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-7-3-4-10-16(13)23-12-6-11-20-17-14(2)8-5-9-15(17)18(21)19(20)22/h3-5,7-10H,6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKNHBBFAZMVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CCCOC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

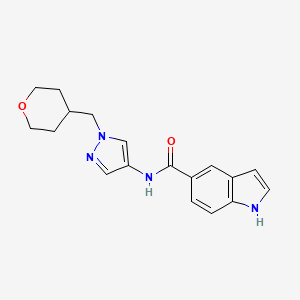
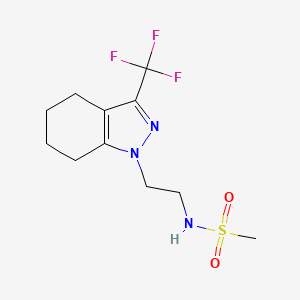
![2,3-dimethyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2923869.png)
![N-(3-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2923873.png)
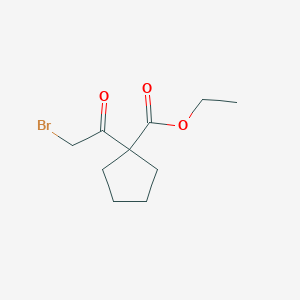
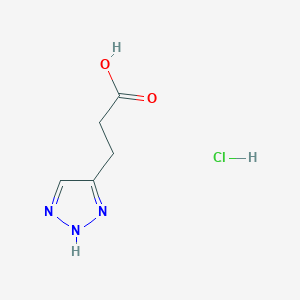
![Ethyl 2-[1-(2-amino-2-oxoethyl)-5-chloro-6-oxopyridazin-4-yl]sulfanylacetate](/img/structure/B2923877.png)
![N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2923881.png)
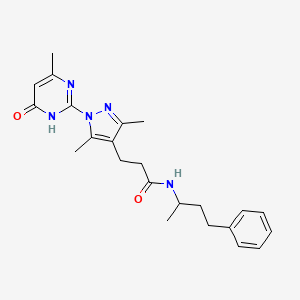
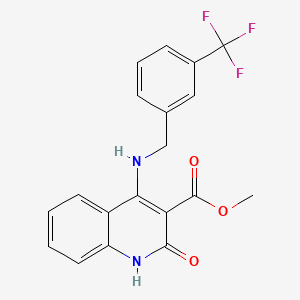

![N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2923885.png)
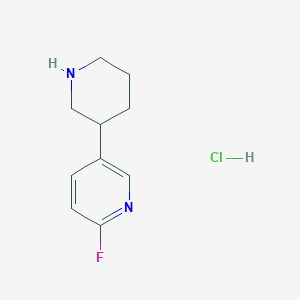
![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2923888.png)